2-(Hydroxymethyl)terephthalonitrile
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Overview
Description
2-(Hydroxymethyl)terephthalonitrile is an organic compound that features a hydroxymethyl group attached to a terephthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)terephthalonitrile typically involves the reaction of terephthalonitrile with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the nitrile group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the use of specific catalysts such as Ca(OH)2/Al2O3. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of terephthalamine derivatives.
Substitution: Formation of various substituted terephthalonitrile derivatives.
Scientific Research Applications
2-(Hydroxymethyl)terephthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)terephthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Terephthalonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)benzonitrile: Similar structure but with a different substitution pattern on the benzene ring.
2-(Hydroxymethyl)isophthalonitrile: Isomeric compound with different positioning of the nitrile groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H6N2O |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,12H,6H2 |
InChI Key |
LMHCAUKYUZNQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)C#N |
Origin of Product |
United States |
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